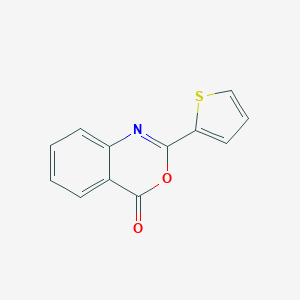

2-(2-thienyl)-4H-3,1-benzoxazin-4-one

Description

Significance of Benzoxazinone (B8607429) Scaffolds as Heterocyclic Frameworks in Chemical Synthesis

Benzoxazinone derivatives are recognized as crucial synthons, or building blocks, for creating a variety of physiologically important and pharmaceutically useful compounds. uomosul.edu.iq The core structure of 4H-3,1-benzoxazin-4-one possesses two reactive sites, C2 and C4, which have partial positive charges, making them susceptible to reactions with nucleophiles. nih.gov This reactivity allows for the transformation of the benzoxazinone ring into other important heterocyclic systems, such as quinazolinones, which are also known for their diverse biological activities. uomosul.edu.iqresearchgate.net

The versatility of the benzoxazinone scaffold makes it a valuable starting material in the synthesis of complex molecules. uomosul.edu.iq For instance, they are used in the preparation of functional polymers, materials for optoelectronic devices, and fluorescent emission materials. nih.gov Furthermore, some benzoxazinone derivatives are found in nature as allelochemicals in plants and have been utilized as a basis for developing insecticidal compounds. nih.govnih.gov

Overview of Research Directions in Benzoxazinone Chemistry

Research in the field of benzoxazinone chemistry is multifaceted, with a strong emphasis on the synthesis of new derivatives and the exploration of their biological potential. uomosul.edu.iqmdpi.com A significant area of investigation involves the development of efficient and novel synthetic methodologies to construct the 1,3-benzoxazin-4-one core. mdpi.comorganic-chemistry.org This includes the use of various catalytic systems, such as copper and palladium catalysis, to achieve high yields and selectivity. organic-chemistry.org

Another major research direction is the functionalization of the benzoxazinone core. mdpi.com The inherent reactivity of the C2 and C4 positions allows for the introduction of a wide range of substituents, leading to the creation of libraries of compounds with diverse structures. uomosul.edu.iqnih.gov These derivatives are then screened for various biological activities.

The biological significance of benzoxazinones is a key focus of current research. nih.govmdpi.com Derivatives of this scaffold have been reported to exhibit a broad spectrum of activities, including:

Antimicrobial uomosul.edu.iq

Antifungal uomosul.edu.iq

Anticancer uomosul.edu.iqresearchgate.net

Anti-inflammatory uomosul.edu.iq

Enzyme inhibition wisdomlib.orgresearchgate.net

Contextualization of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one within the Benzoxazinone Compound Class

Within the broad class of benzoxazinone compounds, this compound is a specific derivative where a thienyl group is attached at the 2-position of the benzoxazinone core. The synthesis of this particular compound can be achieved through the cyclocondensation of N-thienoyl anthranilic acid with acetic anhydride (B1165640). uomosul.edu.iq This substitution at the 2-position is a common strategy to modify the properties of the parent benzoxazinone molecule. The introduction of the sulfur-containing thiophene (B33073) ring can influence the compound's electronic properties, steric hindrance, and potential biological activity. Research into such 2-substituted derivatives is a significant part of the broader exploration of the chemical and biological space of benzoxazinones. uomosul.edu.iq

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 26060-06-0 | C12H7NO2S | 229.26 |

| 4H-3,1-Benzoxazin-4-one | 19555-60-3 | C8H5NO2 | 147.13 |

| 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 | C9H7NO2 | 161.16 |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | Not specified | C14H9NO2 | 223.23 |

| 2-(2-hydroxyphenyl)-benz wisdomlib.orgnih.govoxazin-4-one | Not specified | C14H9NO3 | 239.23 |

| Common Synthesis Methods for 4H-3,1-Benzoxazin-4-ones | |

| Starting Material | Reagent(s) |

| Anthranilic acid | Acetic anhydride |

| N-Acyl anthranilic acids | Acetic anhydride |

| Anthranilic acid | Acid chlorides in pyridine (B92270) |

| N-(o-bromoaryl)amides | Palladium-catalyzed carbonylation with paraformaldehyde |

| 2-Iodoanilines and Aryl iodides | Heterogeneous palladium-catalyzed carbonylative coupling |

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c14-12-8-4-1-2-5-9(8)13-11(15-12)10-6-3-7-16-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHJEBXWEGFRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350012 | |

| Record name | 2-(Thiophen-2-yl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26060-06-0 | |

| Record name | 2-(Thiophen-2-yl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Thienyl 4h 3,1 Benzoxazin 4 One and Its Structural Analogues

Cyclocondensation Approaches to 2-(2-thienyl)-4H-3,1-benzoxazin-4-one

Cyclocondensation reactions represent a fundamental and widely employed strategy for the synthesis of this compound. These methods typically involve the formation of the benzoxazinone (B8607429) ring from an appropriately substituted anthranilic acid derivative.

Reaction of N-thienoyl Anthranilic Acid with Acetic Anhydride (B1165640)

A well-established method for the synthesis of this compound involves the cyclocondensation of N-thienoyl anthranilic acid using acetic anhydride. uomosul.edu.iq In this reaction, N-thienoyl anthranilic acid, which is prepared by the acylation of anthranilic acid with thiophene-2-carbonyl chloride, undergoes intramolecular cyclization upon heating with acetic anhydride to yield the desired product. uomosul.edu.iq

The acetic anhydride serves as both a dehydrating agent and a solvent in this transformation. The reaction proceeds through the formation of a mixed anhydride intermediate, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the activated carboxyl group, leading to the closure of the oxazinone ring. This method is relatively straightforward and provides good yields of the target compound. uomosul.edu.iq

Alternative Cyclization Strategies for Thienyl-Substituted Benzoxazinones

While the use of acetic anhydride is common, other cyclization strategies for preparing thienyl-substituted benzoxazinones have also been explored. These alternative methods aim to improve reaction conditions, yields, or accommodate a broader range of substrates. One such alternative involves the use of different dehydrating agents to effect the cyclization of N-thienoyl anthranilic acid.

Another approach involves a one-pot synthesis where methyl 2-isocyanatobenzoate reacts with thiophene (B33073) in the presence of anhydrous stannic chloride (SnCl4) to produce 2-(2-thienyl)-(4H)-3,1-benzothiazin-4-one. This intermediate undergoes ring opening in aqueous sodium hydroxide (B78521) to form a carboxylic acid. Subsequent refluxing of this acid in t-butyl benzene (B151609) results in the loss of hydrogen sulfide (B99878) and the formation of this compound. uomosul.edu.iq

General Synthetic Routes for 4H-3,1-Benzoxazin-4-one Derivatives Applicable to C2-Substituted Analogues

The synthetic methodologies developed for the broader class of 4H-3,1-benzoxazin-4-one derivatives are often applicable to the synthesis of C2-substituted analogues, including those with thienyl groups. These general routes provide a versatile platform for creating a diverse library of benzoxazinone compounds.

Condensation Reactions of Anthranilic Acids with Acyl Chlorides

A widely used and versatile method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones is the condensation of anthranilic acid or its derivatives with various acyl chlorides. researchgate.netrsc.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrogen chloride generated during the reaction. mdpi.comrsc.org

The mechanism involves the initial acylation of the amino group of anthranilic acid by the acyl chloride to form an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization to form the benzoxazinone ring. In some cases, the N-acylanthranilic acid can be isolated, while in other procedures, the reaction proceeds as a one-pot synthesis to directly yield the 2-substituted 4H-3,1-benzoxazin-4-one. researchgate.net The choice of acyl chloride allows for the introduction of a wide variety of substituents at the C2-position of the benzoxazinone core. For instance, using thenoyl chloride would lead to the formation of 2-(thienyl)-4H-3,1-benzoxazin-4-one.

| Starting Material | Reagent | Product | Reference |

| Anthranilic acid | Benzoyl chloride | 2-Phenyl-4H-3,1-benzoxazin-4-one | rsc.org |

| Substituted anthranilic acids | Various acid chlorides | 2-Substituted 4H-3,1-benzoxazin-4-ones | nih.gov |

| Anthranilic acid | N-phthaloylglycine acyl chloride | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | mdpi.com |

Utilization of Anhydrides and Ortho Esters as Cyclizing Agents

Acid anhydrides, particularly acetic anhydride, are commonly employed as cyclizing agents in the synthesis of 4H-3,1-benzoxazin-4-ones from N-acylanthranilic acids. uomosul.edu.iqresearchgate.net The anhydride activates the carboxylic acid group, facilitating the intramolecular cyclization. Heating N-acyl anthranilic acids with acetic anhydride is a standard procedure for preparing 2-substituted benzoxazinones. uomosul.edu.iq

Ortho esters also serve as effective reagents for the one-pot synthesis of 2-alkyl and 2-aryl-4H-benzo[d] mdpi.comacs.orgoxazin-4-ones from anthranilic acids. nih.govnih.gov The reaction, typically catalyzed by an acid like acetic acid, involves the condensation of the anthranilic acid with the ortho ester. nih.govnih.gov This method can be performed under thermal or microwave conditions. nih.govnih.gov The reaction proceeds through the formation of an iminium intermediate, followed by ring closure and elimination of alcohol to yield the final product. nih.gov

| Starting Material | Reagent | Product | Reference |

| N-thienoyl anthranilic acid | Acetic anhydride | 2-(2'-thienyl)-3,1-(4H)-benzoxazine-4-one | uomosul.edu.iq |

| Anthranilic acids | Orthoesters | 2-Alkyl/Aryl-4H-benzo[d] mdpi.comacs.orgoxazin-4-ones | nih.govnih.gov |

| N-acyl anthranilic acids | Acetic anhydride | 2-Substituted benzoxazinones | uomosul.edu.iq |

Transition-Metal-Catalyzed Approaches

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of 4H-3,1-benzoxazin-4-one derivatives, offering high efficiency and functional group tolerance.

Palladium-catalyzed cyclization: Palladium catalysts have been successfully employed in the synthesis of benzoxazinones. One notable method involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides. nih.gov Another approach is the palladium-catalyzed decarboxylative intramolecular cyclization of N-benzoyl 4-vinyl benzoxazinones to produce tetra-substituted 3,1-benzoxazines. nih.gov These methods often proceed under mild conditions and allow for the construction of complex benzoxazinone structures. acs.orgnih.govresearchgate.netacs.org

Anodic C-H Amination: Anodic C-H amination offers a sustainable and efficient alternative for the synthesis of 1,4-benzoxazin-3-ones, a related class of compounds. nih.govresearchgate.net This electrochemical method avoids the need for transition-metal catalysts and pre-functionalized substrates. The process involves the anodic oxidation of phenoxy acetates, leading to an intramolecular C-H amination and the formation of the benzoxazinone ring. nih.govresearchgate.net While this specific method leads to 1,4-benzoxazin-3-ones, the principle of electrochemical C-H activation represents a promising avenue for the development of new synthetic routes to 4H-3,1-benzoxazin-4-one derivatives.

Cyanuric Chloride/DMF-Mediated Synthesis from Anthranilic Acids and Aldehydes

A highly effective and mild method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-ones, including the 2-(2-thienyl) derivative, involves the use of cyanuric chloride in N,N-dimethylformamide (DMF). acs.orgrsc.org This reagent system forms an iminium cation in situ, which acts as a potent cyclizing agent for the one-pot synthesis from anthranilic acids and aldehydes. rsc.orgresearchgate.net

The reaction proceeds via the initial formation of an N-acylanthranilic acid intermediate. For the synthesis of this compound, anthranilic acid is reacted with thiophene-2-carboxaldehyde. The resulting intermediate is then subjected to cyclodehydration mediated by the cyanuric chloride/DMF complex. This step involves the activation of the carboxylic acid group by the reagent, followed by an intramolecular nucleophilic attack from the amide nitrogen, leading to ring closure and formation of the benzoxazinone ring system. researchgate.netresearchgate.net

The key advantages of this method are the mild, room-temperature reaction conditions, high yields, and simple workup procedures, making it a preferable alternative to harsher, more traditional methods that require reagents like acetic anhydride or strong acids. rsc.orgresearchgate.net The process is also adaptable for microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. uomosul.edu.iq

This table summarizes the general conditions and yields for the synthesis of various benzoxazinone derivatives using cyanuric chloride, illustrating the versatility of the method.

Multi-component Reactions and One-Pot Synthetic Strategies

One-pot and multi-component reactions represent a significant advance in synthetic efficiency, minimizing waste and simplifying procedures. Several such strategies are applicable to the synthesis of this compound.

An established one-pot method involves the reaction of anthranilic acid with orthoesters in the presence of an acid catalyst like acetic acid. semanticscholar.org For the target compound, using triethyl orthothienoate would be the analogous approach. This reaction can be performed under thermal or microwave conditions, with the mechanism involving the formation of an iminium ion intermediate followed by cyclization and elimination of ethanol (B145695). semanticscholar.org

Another innovative one-pot strategy is the iodine-catalyzed oxidative cascade reaction between anthranilic acid and an aldehyde, such as thiophene-2-carboxaldehyde. semanticscholar.org This transition-metal-free method uses an inexpensive oxidant like Oxone and proceeds through a condensation/cyclization sequence to afford the desired 2-arylbenzoxazin-4-one. semanticscholar.org

Furthermore, copper-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids provides another route to these heterocycles under mild conditions. semanticscholar.org The cyanuric chloride/DMF method described previously is also frequently employed as a one-pot procedure, directly converting anthranilic acid and a suitable acyl donor into the final product. rsc.orgresearchgate.net

Table 2: Comparison of One-Pot Synthetic Strategies

| Method | Key Reagents | Precursors | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Orthoester Condensation | Acetic acid, Orthoester | Anthranilic acid | Thermal or Microwave | Good for alkyl/aryl substituents | semanticscholar.org |

| Iodine-Catalyzed Cascade | I₂, Oxone | Anthranilic acid, Aldehyde | Transition-metal-free | Economical, Structurally diverse | semanticscholar.org |

| Copper-Catalyzed Coupling | CuCl | Anthranilic acid, α-Keto acid | Mild conditions | Good yields for various substituents | semanticscholar.org |

| Cyanuric Chloride/DMF | Cyanuric Chloride/DMF | Anthranilic acid, Aldehyde/Acyl Chloride | Room Temperature | High yields, Simple workup | rsc.orgresearchgate.net |

This table outlines various one-pot strategies applicable for the synthesis of 2-substituted benzoxazinones.

Synthesis of Chiral 2-Substituted 4H-3,1-Benzoxazin-4-one Analogues

The development of synthetic routes to chiral, enantiomerically pure compounds is a major focus in medicinal chemistry. For 4H-3,1-benzoxazin-4-one analogues, chirality can be introduced at the C2 position.

Enantioselective Hydrogenation of Benzoxazinones

Enantioselective hydrogenation is a powerful technique for establishing stereocenters, typically by the asymmetric reduction of a prochiral double bond. In the context of 2-substituted 4H-3,1-benzoxazin-4-ones, this would theoretically involve the asymmetric reduction of the endocyclic C=N imine bond to create a chiral center at C2, yielding a 2,3-dihydro-4H-3,1-benzoxazin-4-one.

However, this specific application is not a widely documented strategy for this class of compounds. Catalytic hydrogenation of the benzoxazinone ring, for instance with sodium borohydride (B1222165) or H₂/Pd, has been shown to result in ring opening to form N-acylbenzyl alcohols or N-alkylanthranilic acids rather than simple reduction of the C=N bond. While asymmetric hydrogenation is highly effective for other substrates like dehydroamino acids, its application to the direct, selective, and stable reduction of the imine within the benzoxazinone core to produce chiral analogues remains a synthetic challenge that is not commonly reported.

Chiral Starting Material-Dependent Synthetic Pathways

A more direct and reliable approach to synthesizing chiral 2-substituted 4H-3,1-benzoxazin-4-one analogues is to employ a chiral starting material. This strategy ensures that the chirality is carried through the reaction sequence to the final product.

This can be achieved in two primary ways:

Using a Chiral Anthranilic Acid Derivative: If a chiral center is present on a substituted anthranilic acid, the subsequent condensation and cyclization with a reagent like thiophene-2-carbonyl chloride will produce a chiral benzoxazinone. The chirality is retained from the initial building block.

Using a Chiral Acylating Agent: Reacting standard anthranilic acid with a chiral acylating agent that contains the thiophene moiety will result in a chiral N-acylanthranilic acid intermediate. Subsequent cyclization, for example using acetic anhydride or cyanuric chloride, will then yield the desired enantiomerically enriched 2-substituted benzoxazinone.

This substrate-controlled approach is a cornerstone of asymmetric synthesis and provides a predictable and effective pathway to chiral analogues of this compound, bypassing the potential difficulties of developing a novel enantioselective catalytic method for this specific heterocyclic system.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Nucleophilic Reactivity of the Benzoxazinone (B8607429) Ring System

The 4H-3,1-benzoxazin-4-one ring system is characterized by its reactivity towards nucleophiles, which can lead to ring-opening or substitution reactions. The electrophilic nature of the carbonyl carbon at position 4 and the carbon at position 2 makes them susceptible to attack by a wide range of nucleophiles.

Ring-Opening Reactions of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one with Nitrogen Nucleophiles (e.g., Amines, Hydrazine)

The reaction of this compound and its derivatives with nitrogen nucleophiles, such as amines and hydrazine (B178648), is a well-established method for the synthesis of quinazolinone derivatives. The nucleophilic attack typically occurs at the C4-carbonyl group, leading to the opening of the oxazinone ring.

For instance, the reaction of 6,8-dibromo-2-(2'-thienyl)-3,1-benzoxazin-4(H)-one with various amines results in the formation of the corresponding N-substituted 2-(2'-thienyl)benzamide derivatives. nih.gov Similarly, treatment with hydrazine hydrate (B1144303) leads to the formation of 3-amino-4(3H)-quinazolinones. researchgate.net These reactions underscore the susceptibility of the C4 position to nucleophilic attack, which initiates the ring-opening process. The subsequent cyclization, often facilitated by heating or the use of a dehydrating agent, yields the stable quinazolinone ring system. researchgate.netraco.cat

The general mechanism involves the initial attack of the nitrogen nucleophile on the electrophilic C4 carbonyl carbon of the benzoxazinone ring. This is followed by the cleavage of the O1-C2 bond, resulting in an intermediate N-acylanthranilic acid derivative. Subsequent intramolecular cyclization through the elimination of a water molecule affords the corresponding quinazolinone.

A variety of nitrogen nucleophiles have been employed in these reactions, including:

Ammonium acetate (B1210297) raco.cat

Primary and secondary amines raco.cat

Hydrazine hydrate researchgate.net

Hydroxylamine (B1172632) hydrochloride researchgate.netraco.cat

o-Phenylenediamine researchgate.netraco.cat

Semicarbazide hydrochloride researchgate.net

Thiosemicarbazide (B42300) raco.cat

The reaction of this compound with these nucleophiles provides a versatile route to a diverse range of 2,3-disubstituted quinazolin-4(3H)-ones.

Reactivity Towards Carbon Nucleophiles (e.g., Ethyl Acetoacetate (B1235776), Malononitrile)

The benzoxazinone ring system also exhibits reactivity towards carbon nucleophiles. For example, the reaction of 6,8-dibromo-2-(2'-thienyl)-3,1-benzoxazin-4(H)-one with ethyl acetoacetate leads to the formation of a benzamide (B126) derivative. nih.gov In another instance, the reaction of a benzoxazinone with malononitrile (B47326) in the presence of sodium ethoxide resulted in an interesting heterocyclic transformation to yield a quinoline (B57606) derivative. researchgate.net These reactions highlight the ability of carbon nucleophiles to attack the electrophilic centers of the benzoxazinone ring, leading to ring cleavage and the formation of new carbon-carbon bonds.

Influence of Substituents on Nucleophilic Attack Regioselectivity

The regioselectivity of nucleophilic attack on the benzoxazinone ring can be influenced by the presence of substituents on the aromatic ring. Electron-withdrawing groups on the benzene (B151609) ring of the benzoxazinone moiety can enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack at the C4 position. Conversely, electron-donating groups may decrease the reactivity of the carbonyl group. nih.gov

In the case of 6,8-dibromo-2-(2'-thienyl)-3,1-benzoxazin-4(H)-one, the bromine atoms are electron-withdrawing, which increases the susceptibility of the C4 position to nucleophilic attack. nih.gov This is consistent with the observed reactions where various nucleophiles exclusively attack at this position. nih.gov

Intramolecular Rearrangements and Cyclization Processes

Beyond ring-opening reactions, this compound and its derivatives can undergo intramolecular rearrangements and cyclizations to form a variety of fused heterocyclic systems.

Conversion to Quinazolinone Derivatives

As previously discussed, the most common transformation of 2-(2-thienyl)-4H-3,1-benzoxazin-4-ones is their conversion to quinazolinone derivatives. This conversion is typically initiated by a nucleophilic attack, leading to ring opening, followed by an intramolecular cyclization. A wide array of nitrogen-containing nucleophiles, including amines, hydrazine, and amino acids, have been successfully employed to synthesize a diverse library of quinazolinone compounds. nih.govresearchgate.netraco.cat The reaction conditions for these transformations often involve heating in a suitable solvent, sometimes in the presence of a catalyst. researchgate.netraco.cat

The following table summarizes the conversion of substituted 2-(2-thienyl)-4H-3,1-benzoxazin-4-ones to quinazolinone derivatives upon reaction with various nitrogen nucleophiles.

| Starting Benzoxazinone Derivative | Nitrogen Nucleophile | Resulting Quinazolinone Derivative | Reference |

| 6,8-Dibromo-2-(2'-thienyl)-3,1-benzoxazin-4(H)-one | Various amines | N-substituted 2-(2'-thienyl)benzamide derivatives | nih.gov |

| 6,8-Dibromo-(4H)-3,1-benzoxazinone | Hydroxylamine hydrochloride | 3-Hydroxy-4(3H)-quinazolinone | researchgate.net |

| 6,8-Dibromo-(4H)-3,1-benzoxazinone | 4-Aminoacetophenone | 3-(4-Acetylphenyl)-4(3H)-quinazolinone | researchgate.net |

| 6,8-Dibromo-(4H)-3,1-benzoxazinone | o-Phenylenediamine | 3-(2-Aminophenyl)-4(3H)-quinazolinone | researchgate.net |

| 6-Bromo(4H)-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-6-bromo-4(3H)-quinazolinone | researchgate.net |

| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | Ammonium acetate | 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4(3H)-quinazolinone | raco.cat |

| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | Primary/Secondary amines | 3-Substituted-2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4(3H)-quinazolinone | raco.cat |

Formation of Other Fused Heterocyclic Systems (e.g., Benzothiazepinones, Pyrazolones, Isooxazolines)

In addition to quinazolinones, the reactivity of this compound can be harnessed to synthesize other fused heterocyclic systems. For instance, the reaction of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with hydroxylamine hydrochloride leads to the formation of a 3-hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone derivative. raco.cat This transformation involves both the reaction of the benzoxazinone ring and a subsequent cyclization involving the chalcone (B49325) moiety.

Furthermore, the reaction with thiosemicarbazide yields a 3-thiourido-4(3H)-quinazolinone derivative, demonstrating the versatility of the benzoxazinone precursor in constructing diverse heterocyclic scaffolds. raco.cat While direct synthesis of benzothiazepinones and pyrazolones from this compound is not explicitly detailed in the provided context, the general reactivity patterns of benzoxazinones suggest that with appropriate nucleophiles and reaction conditions, such transformations could be feasible.

Mechanistic Elucidation of Ring Transformation Reactions

The transformation of the this compound ring predominantly occurs through nucleophilic attack at the electrophilic centers of the molecule. The primary site for nucleophilic attack is the carbonyl carbon (C4), which is activated by the adjacent oxygen atom within the oxazinone ring. A secondary electrophilic site is the C2 position.

The generally accepted mechanism for the reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with nitrogen nucleophiles, such as primary amines and hydrazine, involves a multi-step process. This process begins with the nucleophilic addition of the amine to the C4-carbonyl group of the benzoxazinone ring. This is followed by the opening of the oxazinone ring to form an N-acyl anthranilamide intermediate. Subsequent intramolecular cyclization of this intermediate, through the elimination of a water molecule, results in the formation of a more stable quinazolinone ring system.

In the specific case of this compound, the reaction with amines leads to the formation of the corresponding 2-(2-thienyl)-3-substituted-quinazolin-4(3H)-ones. Theoretical calculations, such as those based on the Hückel Molecular Orbital (HMO) method for the related 6,8-dibromo-2-(2'-thienyl)-3,1-benzoxazin-4(H)-one, support the experimental findings that amines attack the C4 position, leading to the formation of benzamide derivatives. organic-chemistry.org

The reaction with hydrazine hydrate follows a similar mechanistic pathway. The initial nucleophilic attack by the hydrazine molecule on the C4-carbonyl group of the this compound leads to the opening of the benzoxazinone ring. The resulting intermediate then undergoes an intramolecular cyclization to yield 3-amino-2-(2-thienyl)quinazolin-4(3H)-one.

It has been proposed that for some 2-substituted-4H-3,1-benzoxazin-4-ones, the reaction with nucleophiles may proceed through the formation of an amidine salt intermediate rather than an N-acyl anthranilamide. bibliomed.org This alternative pathway involves the nucleophilic attack at the C2 position. However, for many reactions involving amines, the formation of the N-acyl anthranilamide intermediate is the more commonly accepted pathway leading to quinazolinone derivatives.

Exploration of Specific Reaction Conditions and Catalytic Influence

The transformation of this compound and its derivatives into other heterocyclic compounds is influenced by various factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence or absence of a catalyst.

The synthesis of 2-(2'-thienyl)-3,1-(4H)-benzoxazine-4-one itself is typically achieved through the cyclocondensation of N-thienoyl anthranilic acid with acetic anhydride (B1165640). researchgate.net Another synthetic route involves the reaction of methyl 2-isocyanatobenzoate with thiophene (B33073) in the presence of anhydrous SnCl4. researchgate.net

The subsequent reactions of this compound with nucleophiles to form quinazolinone derivatives can be carried out under various conditions. For instance, the reaction of 6,8-dibromo-2-(2'-thienyl)-3,1-benzoxazin-4(H)-one with different amines has been shown to produce the corresponding benzamide derivatives. organic-chemistry.org The formation of 6,8-dibromo-2-(2'-thienyl)-4(3H)-quinazoline and its 3-substituted derivatives has also been reported. organic-chemistry.org

The use of catalysts can significantly influence the outcome and efficiency of these transformations. While some reactions proceed under thermal conditions without a catalyst, others benefit from the use of acid or base catalysis, or transition metal catalysts. For example, copper-catalyzed methodologies have been developed for the synthesis of quinazolinones from related starting materials. nih.gov These reactions often proceed via a tandem process involving amination followed by cyclocondensation and oxidation.

The following tables provide a summary of specific reaction conditions and catalytic influences on the transformation of this compound and related benzoxazinone derivatives.

Table 1: Reaction of this compound and Derivatives with Nucleophiles

| Starting Material | Nucleophile | Product | Reaction Conditions | Catalyst | Reference |

| 6,8-Dibromo-2-(2'-thienyl)-3,1-benzoxazin-4(H)-one | Various Amines | 6,8-Dibromo-2-(2'-thienyl)benzamide derivatives | Not specified | None mentioned | organic-chemistry.org |

| 6,8-Dibromo-2-(2'-thienyl)-3,1-benzoxazin-4(H)-one | Hydrazoic Acid | Tetrazole and Benzimidazole (B57391) derivatives | Not specified | None mentioned | organic-chemistry.org |

| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | Hydrazine | N-Pyrazolyl anthranilic acid derivative | Reflux | None mentioned | nih.govlibretexts.org |

| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | Ammonium Acetate, Primary/Secondary Amines | Amide derivatives | Not specified | None mentioned | nih.govlibretexts.org |

| 2-Ethoxy-(4H)-3,1-benzoxazin-4-one | Aromatic Amines | 2-Ethoxycarbonylamino-N-arylbenzamides | Boiling ethanol (B145695) | None mentioned | rsc.org |

| 2-Ethoxy-(4H)-3,1-benzoxazin-4-one | Hydrazides | 2-Ethoxy-3-(acylamino)-4(3H)-quinazolinones | Boiling ethanol or benzene | None mentioned | rsc.org |

Table 2: Catalytic and Specific Conditions for Quinazolinone Synthesis from Benzoxazinone Precursors

| Starting Material | Reagents | Product | Catalyst/Conditions | Reference |

| N-Thienoyl anthranilic acid | Acetic anhydride | 2-(2'-Thienyl)-3,1-(4H)-benzoxazine-4-one | Reflux | researchgate.net |

| Methyl 2-isocyanatobenzoate | Thiophene | 2-(2-Thienyl)-3,1-(4H)-benzoxazine-4-one | Anhydrous SnCl4 | researchgate.net |

| 2-Bromobenzamides | Aldehydes, Aqueous ammonia | 2-Substituted and 2,3-disubstituted quinazolinones | Copper catalyst, Air | nih.gov |

| 2-Phenyl-3,1-(4H)-benzoxazin-4-one | Substituted anilines | 2-Benzoylamino-N-phenyl-benzamide derivatives | Keggin-type heteropolyacids, Microwave irradiation | ubaya.ac.id |

Structural Modification and Derivative Synthesis Strategies

Introduction of Heteroaryl and Aryl Substituents at Position 2

The substituent at the C-2 position of the benzoxazinone (B8607429) ring significantly influences the molecule's properties. Strategies to introduce various aryl and heteroaryl moieties, including the titular thienyl group, are well-established, as are methods for modifying the benzoxazinone's benzene (B151609) ring.

The most direct synthesis of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one involves the acylation of anthranilic acid followed by cyclodehydration. In a typical procedure, anthranilic acid is treated with 2-thenoyl chloride, the acyl chloride derived from thiophene-2-carboxylic acid. The reaction is often conducted in the presence of a base like pyridine (B92270), which acts as a catalyst and acid scavenger. rsc.org The initial reaction forms the N-acylated intermediate, N-(2-thenoyl)anthranilic acid. Subsequent heating or treatment with a dehydrating agent, such as acetic anhydride (B1165640) or cyanuric chloride, promotes intramolecular cyclization to yield the final benzoxazinone. nih.govmdpi.com

For instance, one method describes reacting N-phthaloylglycyl chloride with anthranilic acid to form an intermediate, which is then cyclized using cyanuric chloride. nih.gov A similar strategy can be applied using 2-thenoyl chloride as the starting acyl chloride.

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Key Reagent/Condition | Intermediate | Product |

|---|---|---|---|---|

| Anthranilic Acid | 2-Thenoyl Chloride | Pyridine | N-(2-thenoyl)anthranilic acid | This compound |

| N-(2-thenoyl)anthranilic acid | Acetic Anhydride | Heat | - | This compound |

Introducing substituents onto the benzene portion of the benzoxazinone core is a key strategy for tuning the molecule's electronic and lipophilic properties. This is typically achieved in one of two ways: by starting with an appropriately substituted anthranilic acid or by direct substitution on the pre-formed benzoxazinone ring. nih.gov

Using substituted anthranilic acids is often the more straightforward approach, as the regiochemistry is pre-determined. For example, reacting 5-chloroanthranilic acid or 5-nitroanthranilic acid with 2-thenoyl chloride would yield 6-chloro- or 6-nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one, respectively. This method allows for precise control over the substitution pattern. nih.govnih.gov

Table 2: Synthesis of Benzene Ring-Substituted Derivatives

| Starting Material | Reagent(s) | Expected Product |

|---|---|---|

| 5-Chloroanthranilic Acid | 1. 2-Thenoyl Chloride, Pyridine; 2. Acetic Anhydride | 6-Chloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one |

| 5-Nitroanthranilic Acid | 1. 2-Thenoyl Chloride, Pyridine; 2. Acetic Anhydride | 6-Nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one |

| This compound | HNO₃, H₂SO₄ | 6-Nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one |

Synthesis of Fused Ring Systems from Benzoxazinone Precursors

The 4H-3,1-benzoxazin-4-one ring is a versatile precursor for the synthesis of more complex, fused heterocyclic systems. The electrophilic nature of the C-4 carbonyl carbon and the C-2 position makes the ring susceptible to nucleophilic attack, which can initiate ring-opening and subsequent recyclization reactions to form new rings. researchgate.netnih.gov

One common strategy involves reacting the benzoxazinone with bifunctional nucleophiles. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of fused quinazolinone systems. The nucleophile initially attacks the C-4 carbonyl, leading to the opening of the oxazinone ring, followed by intramolecular condensation onto the C-2 position to form a new six-membered nitrogen-containing ring fused to the original benzene ring.

Modern synthetic methods like "click chemistry" have also been employed to build complex fused systems. A benzoxazinone derivative functionalized with a propargyl group can undergo a 1,3-dipolar cycloaddition with an azide (B81097) to form a triazole ring. If the azide component also contains a reactive moiety, a second cycloaddition can be triggered, leading to polyheterocyclic molecules in a highly efficient manner. nih.gov This modular approach is particularly powerful for generating libraries of complex structures. nih.gov

Table 3: Examples of Fused Ring Synthesis from Benzoxazinone Precursors

| Benzoxazinone Precursor | Reagent | Resulting Fused System |

|---|---|---|

| This compound | Hydrazine Hydrate (B1144303) | 3-Amino-2-(2-thienyl)quinazolin-4(3H)-one |

| 4-(prop-2-yn-1-yl)-2H- nih.govnih.gov-benzoxazin-3-one | Allyl Azide, then Nitrile Oxide | Isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one |

Strategies for Diversity-Oriented Synthesis of Benzoxazinone Analogues

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules from simple starting materials. For benzoxazinone analogues, several strategies are employed to maximize structural variety.

One-pot, multi-component reactions are highly efficient for generating diversity. For example, enzymatic catalysis using lipases has been shown to facilitate novel decarboxylative Michael additions in vinylogous carbamate (B1207046) systems to produce 1,4-benzoxazinone derivatives under mild conditions. nih.gov Such biocatalytic methods represent a green chemistry approach to creating complex products in a single step. nih.gov

Transition-metal catalysis offers another powerful route. An efficient synthesis of tetra-substituted 3,1-benzoxazines has been achieved through a palladium- or copper-catalyzed decarboxylative intramolecular cyclization of N-benzoyl benzoxazinones. nih.gov This method generates a stereogenic carbon center and can tolerate a range of functional groups on the benzene ring, providing rapid access to medicinally attractive, complex scaffolds. nih.gov

The use of versatile intermediates is also a cornerstone of DOS. The development of general methods for synthesizing functionalized 4H-1,2-benzoxazine derivatives, for instance, provides potent intermediates that can be converted into a variety of other functionalized aromatic compounds. nih.gov By combining these advanced synthetic strategies—such as multi-component reactions, transition-metal catalysis, and the use of flexible building blocks—chemists can efficiently explore the chemical space around the this compound core.

Advanced Spectroscopic Characterization and Conformational Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one and its derivatives. nih.gov It provides precise information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the benzoxazinone (B8607429) and thienyl moieties. For the related compound, 2-phenyl-4H-3,1-benzoxazin-4-one, the aromatic protons typically appear in the range of δ 7.57-8.19 ppm. ubaya.ac.id The specific chemical shifts and coupling patterns of the protons on the thiophene (B33073) and benzene (B151609) rings allow for unambiguous assignment and confirmation of the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information on the carbon skeleton of the molecule. Key resonances include those of the carbonyl group (C=O) and the imine carbon (C=N) of the benzoxazinone ring. In a similar compound, 2-phenyl-4H-benzo[d] ubaya.ac.iduomosul.edu.iqoxazin-4-one, these carbons appear at approximately δ 158.8 ppm and δ 156.4 ppm, respectively, confirming the presence of the heterocyclic ring. ubaya.ac.id The carbon signals of the thienyl and phenyl rings also appear in distinct regions of the spectrum. For a halogenated derivative, 5-chloro-6,8-dibromo-2-(2-thienyl)-4H-3,1-benzoxazin-4-one, the ¹³C NMR chemical shifts have also been reported. spectrabase.com

Differentiation between 4H-3,1-benzoxazin-4-ones and their precursor 2-acylaminobenzoic acids can be effectively achieved by analyzing the J(CH) coupling interactions in the high-frequency carbonyl region of the NMR spectrum. nih.gov

Interactive Data Table: Representative NMR Data for Benzoxazinone Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

| 2-phenyl-4H-benzo[d] ubaya.ac.iduomosul.edu.iqoxazin-4-one ubaya.ac.id | ¹H | 7.57-8.19 | Aromatic protons |

| 2-phenyl-4H-benzo[d] ubaya.ac.iduomosul.edu.iqoxazin-4-one ubaya.ac.id | ¹³C | 158.8 | C=O (lactone) |

| 2-phenyl-4H-benzo[d] ubaya.ac.iduomosul.edu.iqoxazin-4-one ubaya.ac.id | ¹³C | 156.4 | C=N (imine) |

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, offers a detailed picture of the vibrational modes within the this compound molecule, which are directly related to its structural features. nih.gov

The FT-IR and FT-Raman spectra of benzoxazinone derivatives are characterized by several key vibrational bands. For instance, the FT-IR spectrum of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one shows prominent bands at 1574 cm⁻¹ and 1037 cm⁻¹, while the FT-Raman spectrum displays bands at 1571 cm⁻¹ and 1038 cm⁻¹, which are indicative of dimeric species. conicet.gov.ar

A significant band in the infrared spectrum of benzoxazines, historically assigned to the C-H out-of-plane bending of the benzene ring, has been more accurately identified as a combination of the O-C2 stretching of the oxazine (B8389632) ring and phenolic ring vibrational modes. nih.gov The disappearance of a band in the 960-900 cm⁻¹ region is often used to monitor the polymerization of benzoxazine (B1645224) resins. nih.gov

The vibrational frequencies observed in FT-IR and FT-Raman spectra are directly correlated with the specific bonds and functional groups present in the molecule. For example, in 2-phenyl-4H-benzo[d] ubaya.ac.iduomosul.edu.iqoxazin-4-one, the formation of the benzoxazine ring is confirmed by the appearance of an absorption band at 1764 cm⁻¹ corresponding to the C=O lactone bond and another at 1614 cm⁻¹ for the -C=N bond. ubaya.ac.id Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental data and provide a more detailed assignment of the vibrational modes. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for Benzoxazinone Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| 2-phenyl-4H-benzo[d] ubaya.ac.iduomosul.edu.iqoxazin-4-one ubaya.ac.id | FT-IR | 1764 | C=O (lactone) |

| 2-phenyl-4H-benzo[d] ubaya.ac.iduomosul.edu.iqoxazin-4-one ubaya.ac.id | FT-IR | 1614 | C=N (imine) |

| 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one mdpi.com | FT-IR | 1766, 1711, 1647 | C=O and C=N stretching |

| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one conicet.gov.ar | FT-IR | 1574, 1037 | Dimeric species |

| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one conicet.gov.ar | FT-Raman | 1571, 1038 | Dimeric species |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of this compound by analyzing its fragmentation pattern.

The mass spectrum of a related compound, 2-phenyl-4H-benzo[d] ubaya.ac.iduomosul.edu.iqoxazin-4-one, shows a molecular ion peak [M+H]⁺ at m/z 224.07, which confirms its molecular weight. ubaya.ac.id The fragmentation pattern observed in the mass spectrum provides further evidence for the proposed structure. ubaya.ac.id The molecular formula of C₁₄H₉O₂N was confirmed by the fragmentation results. ubaya.ac.id

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectra of 2-substituted-4H-3,1-benzoxazin-4-ones have been recorded and analyzed. rsc.org For a series of aromatic imines, UV-Vis absorption spectra revealed π–π* and n–π* transitions. mdpi.com The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophoric system present in the molecule, which includes the benzoxazinone core and the thienyl substituent.

Computational Chemistry and Theoretical Modeling of 2 2 Thienyl 4h 3,1 Benzoxazin 4 One

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic landscape of benzoxazinone (B8607429) derivatives. Methodologies such as Hartree-Fock (HF), Density Functional Theory (DFT), and semiempirical methods are employed to achieve this.

While specific HF and DFT studies on 2-(2-thienyl)-4H-3,1-benzoxazin-4-one are not extensively detailed in the available literature, the computational analysis of analogous compounds, such as 2-phenyl-4H-3,1-benzoxazin-4-one, offers valuable predictive insights. For these related molecules, calculations are often performed to determine vibrational frequencies, molecular geometries, and electronic properties.

DFT methods, particularly using functionals like B3LYP, have been shown to approximate observed fundamental vibrational wavenumbers more accurately than HF methods for similar benzoxazinone structures. researchgate.net These calculations help in assigning infrared (IR) and Raman spectral bands.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For the broader class of benzoxazinones, DFT calculations are used to map these frontier orbitals and predict the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Theoretical Data for an Analogous Benzoxazinone This table presents theoretical vibrational wavenumber data for the analogous compound 2-phenyl-4H-3,1-benzoxazin-4-one, calculated using DFT (B3LYP/6-31G) and Hartree-Fock (HF/6-31G) methods, to illustrate the application of these computational techniques.

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Calculated (HF) (cm⁻¹) |

| C=O stretch | 1755 | 1758 | 1948 |

| C=N stretch | 1645 | 1650 | 1785 |

| C-O-C stretch | 1240 | 1242 | 1345 |

| Aromatic C-H stretch | 3065 | 3070 | 3320 |

Data is illustrative and based on findings for 2-phenyl-4H-3,1-benzoxazin-4-one. researchgate.net

Semiempirical methods offer a computationally less intensive alternative to ab initio methods like HF and DFT, making them suitable for larger molecules. A notable theoretical study was conducted on a closely related derivative, 6,8-dibromo-2-(2'-thienyl)-3,1-benzoxazin-4(H)-one, using the simple Hückel Molecular Orbital (HMO) method. nih.gov

This study performed calculations to predict the reactivity of the benzoxazinone ring. The HMO method, despite its simplicity, provided valuable information on the electron distribution and the relative energies of molecular orbitals, which successfully correlated with experimental observations of the compound's chemical behavior. nih.gov

Prediction and Validation of Chemical Reactivity and Selectivity

Theoretical calculations are pivotal in predicting the chemical reactivity of this compound. The analysis of frontier molecular orbitals (HOMO and LUMO) and the distribution of electrostatic potential are key to this process.

For the analogous 6,8-dibromo-2-(2'-thienyl)-3,1-benzoxazin-4(H)-one, theoretical calculations based on the HMO method were performed to predict its reactivity towards nucleophiles. nih.gov The calculations indicated that the C-4 position of the benzoxazinone ring is the most electrophilic center and, therefore, the most susceptible to nucleophilic attack. This prediction was subsequently validated by experimental results, where various amines were found to react exclusively at this position, leading to the opening of the oxazinone ring and the formation of the corresponding benzamide (B126) derivatives. nih.gov This strong correlation between theoretical predictions and experimental findings underscores the utility of computational methods in understanding and forecasting the chemical behavior of this class of compounds.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity and physical properties. This analysis involves identifying stable conformers and determining their relative energies through energy minimization calculations.

For benzoxazinone derivatives, the planarity of the core ring system is a key structural feature. In the analogous compound 2-phenyl-4H-3,1-benzoxazin-4-one, crystallographic data reveals a nearly planar molecule, with a very small dihedral angle between the phenyl ring and the benzoxazinone fragment. nih.govresearchgate.net Theoretical energy minimization studies for this compound would likely explore the rotational barrier around the single bond connecting the thienyl substituent to the benzoxazinone core. These calculations would identify the lowest energy conformation, which is expected to be largely planar to maximize π-conjugation, and quantify the energy differences between various rotational isomers.

Intermolecular Interactions and Crystal Packing Analysis

The study of intermolecular interactions is crucial for understanding how molecules arrange themselves in the solid state, which affects properties like solubility and melting point. Crystal packing analysis, often supported by computational models, reveals the non-covalent forces that govern the crystal lattice.

While a specific crystal structure for this compound is not detailed, analysis of the closely related 2-phenyl-4H-3,1-benzoxazin-4-one provides a reliable model for its expected solid-state behavior. nih.govresearchgate.net The crystal packing of the phenyl analog is primarily stabilized by two types of interactions:

π–π stacking: The planar aromatic rings arrange themselves in stacks, with significant overlap that contributes to lattice stability. The centroid-centroid distance in these stacks is a key parameter measured. nih.govresearchgate.net

C—H⋯O interactions: Weak hydrogen bonds form between carbon-hydrogen donors and the oxygen atoms of the benzoxazinone core, further reinforcing the crystal structure. nih.govresearchgate.net

It is highly probable that this compound would exhibit similar intermolecular interactions, with the thienyl and benzene (B151609) rings participating in π–π stacking and various C-H bonds acting as donors for weak hydrogen bonds with the carbonyl and ether oxygens.

Applications in Advanced Chemical and Materials Science Research

2-(2-thienyl)-4H-3,1-benzoxazin-4-one as a Synthetic Building Block for Complex Architectures

The 4H-3,1-benzoxazin-4-one ring system is a "privileged" scaffold in organic synthesis, primarily due to its nature as a semi-acid anhydride (B1165640). This characteristic makes it susceptible to nucleophilic attack at two primary sites, C-4 and C-2, leading to ring-opening reactions. This reactivity allows for the transformation of the benzoxazinone (B8607429) core into a variety of other complex heterocyclic structures, making this compound a highly versatile building block. nih.govmdpi.com

One of the most well-documented applications of 2-substituted-4H-3,1-benzoxazin-4-ones is their role as precursors to quinazolinone derivatives. Quinazolinones are a critical class of nitrogen-containing heterocycles with a broad spectrum of biological activities and applications in medicinal chemistry. The synthesis is typically achieved by reacting the benzoxazinone with a primary amine or ammonia. The reaction proceeds via a nucleophilic attack of the amine on the C-4 carbonyl carbon of the benzoxazinone ring, leading to ring opening and subsequent recyclization to form the thermodynamically stable quinazolinone ring. nih.govchemrxiv.orgresearchgate.net

In the case of this compound, this transformation allows for the incorporation of the thienyl group at the 2-position of the resulting quinazolinone scaffold. Research has demonstrated the successful conversion of a closely related analog, 6,8-dibromo-2-(2'-thienyl)-3,1-benzoxazin-4(H)-one, into a series of 3-substituted quinazolinone derivatives by reaction with various amines. acs.org This highlights the reliability of this synthetic route for generating complex quinazolinones that retain the thienyl moiety.

Table 1: Synthesis of Quinazolinone Derivatives from Benzoxazinones

| Benzoxazinone Precursor | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-(Aryl/Alkyl)-4H-3,1-benzoxazin-4-one | Ammonium Acetate (B1210297) | 2-(Aryl/Alkyl)-4(3H)-quinazolinone | chemrxiv.org |

| 2-(Aryl/Alkyl)-4H-3,1-benzoxazin-4-one | Primary Amines | 2-(Aryl/Alkyl)-3-substituted-4(3H)-quinazolinone | chemrxiv.orgacs.org |

| 2-(Aryl/Alkyl)-4H-3,1-benzoxazin-4-one | Hydrazines | 3-Amino-2-(Aryl/Alkyl)-4(3H)-quinazolinone | nih.gov |

| 2-(Aryl/Alkyl)-4H-3,1-benzoxazin-4-one | Hydroxylamine (B1172632) | 3-Hydroxy-2-(Aryl/Alkyl)-4(3H)-quinazolinone | chemrxiv.org |

| 6,8-Dibromo-2-(2'-thienyl)-3,1-benzoxazin-4(H)-one | Various Amines | 6,8-Dibromo-2-(2'-thienyl)-3-substituted-4(3H)-quinazolinone | acs.org |

The reactivity of the benzoxazinone ring extends beyond the synthesis of quinazolinones, enabling access to a diverse array of other heterocyclic systems. The electrophilic nature of the C-2 and C-4 positions allows for reactions with a wide range of nucleophiles, including those containing nitrogen, oxygen, and carbon. nih.govmdpi.com

For instance, the reaction of 6,8-dibromo-2-(2'-thienyl)-3,1-benzoxazin-4-one with sodium azide (B81097) (a nitrogen nucleophile) has been shown to produce not only the expected tetrazole derivative via ring transformation but also a benzimidazole (B57391) derivative, showcasing the complex reaction pathways available. acs.org Furthermore, reactions with carbon nucleophiles, such as ethyl acetoacetate (B1235776), lead to ring opening and the formation of functionalized benzamide (B126) derivatives. acs.org The versatility of the benzoxazinone scaffold is further demonstrated by its use in preparing other heterocycles like tetrazolyl benzoic acid and imidazole (B134444) carboxamide derivatives. nih.gov This synthetic flexibility makes this compound a valuable intermediate for combinatorial chemistry and the discovery of novel molecular architectures.

Exploration in Materials Science Research

The incorporation of heteroaromatic rings is a cornerstone of modern materials science, imparting unique electronic and photophysical properties to organic materials. The this compound scaffold is a promising candidate for materials science applications due to the combined features of the benzoxazinone core and the electron-rich, conjugatable thiophene (B33073) ring. nih.gov

While direct application of this compound in Organic Light-Emitting Diodes (OLEDs) has not been extensively reported, its derivatives, particularly 2-(thiophen-2-yl)quinazolin-4(3H)-ones, have shown significant promise. These quinazolinones, synthesized directly from the benzoxazinone precursor, can function as donor-acceptor type fluorophores. rsc.org

Studies on push-pull structures based on 2-(thiophen-2-yl)quinazolin-4(3H)-ones have revealed that these molecules exhibit fluorescence in the blue-green region of the spectrum with high quantum yields. rsc.org The photophysical properties can be tuned by modifying the substituent on the quinazolinone nitrogen. The inherent fluorescence and the ability to form stable, planar structures are desirable characteristics for emissive layer materials in OLEDs. Therefore, this compound serves as a key intermediate for accessing these fluorescent quinazolinone-based materials, positioning it as a valuable precursor in the development of new-generation OLEDs. rsc.org

The development of high-performance functional polymers is a major focus of materials research. Benzoxazinone derivatives are recognized as useful building blocks in polymer chemistry. nih.gov One established route involves the creation of bis-benzoxazinone monomers, which can then undergo polycondensation reactions with diamines to form heat-resistant polyamides. The reaction proceeds through the nucleophilic attack of the amine groups on the benzoxazinone rings, leading to the formation of amide linkages.

The presence of the thiophene ring in this compound makes it an attractive moiety for incorporation into conjugated polymers for organic electronics. Thiophene-containing polymers are widely used in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to their excellent charge transport properties and environmental stability. acs.orgrsc.orgrsc.orguomosul.edu.iq By designing and synthesizing a bis-benzoxazinone derivative incorporating the 2-(2-thienyl) substituent, it is conceivable to create novel polyamides or polyimides. Such polymers would be expected to possess not only high thermal stability, characteristic of aromatic polyamides, but also interesting electronic properties conferred by the thienyl units, opening avenues for their use in advanced electronic applications.

N-Directed Ortho-Functionalizations utilizing Benzoxazinone Scaffolds

The selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. The 4H-3,1-benzoxazin-4-one scaffold has been identified as an excellent platform for N-directed ortho-functionalization via C-H activation. rsc.orgrsc.org In this strategy, the nitrogen atom at the 3-position of the benzoxazinone ring acts as an internal directing group, coordinating to a transition metal catalyst (commonly palladium) and directing the functionalization to the ortho-C-H bond of a substituent at the 2-position.

This approach offers a highly regioselective method for introducing new functional groups onto the molecule, a task that would be challenging using classical synthetic methods. For example, a highly efficient, palladium-catalyzed protocol has been developed for the ortho-acetoxylation of 2-phenyl-4H-benzo[d] rsc.orgrsc.orgoxazin-4-ones. uomosul.edu.iq This method demonstrates excellent functional group tolerance and regioselectivity.

Given that the underlying principle of N-directed C-H activation is dependent on the core benzoxazinone structure, it is directly applicable to this compound. This would allow for the selective functionalization of the thiophene ring at the C-3 position, enabling the synthesis of a wide range of novel and complex derivatives with potentially enhanced properties for applications in medicinal chemistry and materials science. This powerful synthetic strategy further underscores the value of the benzoxazinone core in constructing intricate molecular architectures. uomosul.edu.iq

Future Research Trajectories for 2 2 Thienyl 4h 3,1 Benzoxazin 4 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one involves the cyclocondensation of N-thenoylanthranilic acid using acetic anhydride (B1165640). uomosul.edu.iq While effective, future research is geared towards developing more sustainable and efficient synthetic methodologies.

Modern synthetic strategies are increasingly focused on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents. For this compound, this could involve:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

Catalyst-free methods: Exploring reactions that proceed efficiently without the need for metal catalysts is a key area of green chemistry. researchgate.net

One-pot reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel improves efficiency and reduces the need for purification of intermediates. nih.gov

Alternative cyclization agents: Investigating greener alternatives to traditional reagents like acetic anhydride or thionyl chloride is crucial. mdpi.com For instance, the use of cyanuric chloride has been explored as a cyclization agent in the synthesis of related benzoxazinone (B8607429) derivatives. mdpi.com

The development of such methods would not only make the synthesis of this compound more economical and environmentally friendly but also facilitate the production of its derivatives for further studies.

Exploration of Uncharted Reactivity Profiles

The reactivity of the 4H-3,1-benzoxazin-4-one ring system is a key area for future exploration. The two electrophilic centers, C2 and C4, are susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of new compounds. mdpi.comnih.gov

Future research should focus on:

Reactions with diverse nucleophiles: A systematic investigation of the reactions of this compound with a wider range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles, is warranted. nih.govraco.cat This could lead to the discovery of novel heterocyclic systems with interesting properties.

Ring transformation reactions: Exploring conditions that promote the rearrangement or transformation of the benzoxazinone ring into other heterocyclic scaffolds would be a valuable endeavor.

Reactions under novel conditions: Investigating the reactivity of this compound under non-conventional conditions, such as photochemical, electrochemical, or high-pressure conditions, could unveil new and unexpected reaction pathways.

A deeper understanding of the reactivity of this scaffold will expand its utility as a versatile building block in organic synthesis.

Advanced Mechanistic Studies

While the general reactivity of benzoxazinones is understood, detailed mechanistic studies on the reactions of this compound are relatively scarce. nih.gov Future research in this area should employ a combination of experimental and computational methods to elucidate reaction mechanisms.

Key areas for investigation include:

Kinetic studies: Determining the rate laws and activation parameters for key reactions will provide insights into the reaction mechanism.

Isotope labeling studies: Using isotopically labeled starting materials can help to trace the path of atoms during a reaction and distinguish between different mechanistic pathways.

In-situ spectroscopic monitoring: Techniques such as NMR and IR spectroscopy can be used to observe the formation of intermediates and track the progress of a reaction in real-time.

Computational modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of reactions. rsc.org

These advanced mechanistic studies will provide a more fundamental understanding of the chemical behavior of this compound and enable the rational design of new reactions and synthetic strategies.

Expansion of Derivative Libraries for Structure-Activity Relationship (SAR) Investigations

The this compound scaffold is a promising starting point for the development of new therapeutic agents and functional materials. uomosul.edu.iqnih.govnih.gov To fully explore its potential, it is essential to synthesize and screen a large and diverse library of its derivatives.

Future SAR studies should focus on:

Systematic modification of the scaffold: This involves introducing a wide variety of substituents at different positions of the benzoxazinone and thienyl rings.

Exploration of different substitution patterns: Investigating the effect of the position, number, and nature of substituents on the biological activity or material properties of the derivatives.

High-throughput screening: Utilizing automated methods to rapidly screen large numbers of compounds for a desired activity.

The data generated from these SAR studies will be invaluable for identifying lead compounds and for understanding the key structural features required for a particular application.

Application of Advanced Computational Techniques

Computational chemistry is a powerful tool that can be used to accelerate the discovery and development of new molecules. rsc.org In the context of this compound, advanced computational techniques can be applied to:

Predict molecular properties: Quantum mechanical calculations can be used to predict a wide range of properties, including electronic structure, spectroscopic data, and reactivity. rsc.org

Simulate molecular interactions: Molecular docking and molecular dynamics simulations can be used to study the interactions of this compound and its derivatives with biological targets, such as enzymes and receptors. ubaya.ac.id

Design new molecules with desired properties: Computational methods can be used to design new derivatives with improved activity, selectivity, or other properties.

The integration of computational and experimental approaches will be crucial for advancing the chemistry and applications of this compound in a more efficient and targeted manner.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-thienyl)-4H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with 2-thiophene carbonyl chloride to form intermediates, which undergo cyclization under reflux conditions to yield the target compound . Solid-phase synthesis using silica-bound benzoyl chloride (SBBC) as a dehydrating agent with 2-acylaminobenzoic acids offers a reusable and efficient alternative . Optimization involves adjusting solvent systems (e.g., ethanol or n-butanol), reaction time (5–8 hours), and stoichiometric ratios of reagents to maximize purity and yield (typically 70–85%) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- FTIR : Identifies key functional groups (e.g., C=O stretching at ~1720–1740 cm⁻¹, C=N at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.1 ppm) and thienyl substituents, with coupling patterns confirming regiochemistry .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural integrity .

- Elemental Analysis : Ensures ≥95% purity by matching calculated vs. observed C, H, N percentages .

Q. How does the heterocyclic ring in this compound react with nucleophiles, and what factors influence ring-opening kinetics?

- Methodology : The lactone ring undergoes nucleophilic attack at the carbonyl group. For example, hydrazine hydrate in ethanol at reflux replaces the oxygen atom with a hydrazide group, forming 2-(tetrachlorophenyl)benzoic acid hydrazide derivatives . Steric hindrance from the 2-thienyl group and electronic effects (e.g., electron-withdrawing substituents) slow reactivity, requiring polar aprotic solvents (e.g., DMF) or elevated temperatures (80–100°C) to accelerate reactions .

Advanced Research Questions

Q. What experimental approaches are used to assess the enzyme inhibitory potential of this compound derivatives?

- Methodology :

- Enzyme Assays : Serine proteases (e.g., C1r, elastase) are incubated with the compound, and inhibition is measured via chromogenic substrates (e.g., hydrolysis of p-nitroanilide derivatives monitored at 405 nm) .

- IC₅₀ Determination : Dose-response curves generated using 8–10 concentrations (0.1–100 μM) to calculate potency. For example, 7-substituted analogs show IC₅₀ values <1 μM for C1r .

- Selectivity Screening : Cross-testing against trypsin/chymotrypsin ensures target specificity, with selectivity ratios >100-fold reported for optimized derivatives .

Q. How can computational modeling (e.g., molecular docking, DFT) elucidate interactions between this compound and biological targets?

- Methodology :

- Docking (AutoDock/Vina) : The compound’s 3D structure is docked into protease active sites (e.g., C1r PDB: 1MDY) to predict binding poses and hydrogen-bond interactions with catalytic residues (e.g., Ser195 in chymotrypsin-like proteases) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, correlating electronic properties with inhibitory activity .

Q. What strategies guide the design of this compound analogs to improve pharmacological profiles?

- Methodology :

- Bioisosteric Replacement : Substitute the thienyl group with furyl or chlorophenyl moieties to modulate lipophilicity (clogP 2.5–3.5) and solubility .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂ at position 7) enhances electrophilicity of the carbonyl, improving covalent binding to serine proteases .

- Prodrug Design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability, with in vitro hydrolysis studies validating release kinetics .

Q. How can researchers resolve contradictions in reported biological activities of benzoxazinone derivatives across studies?

- Methodology :

- Standardized Assays : Replicate studies using identical enzyme sources (e.g., human vs. bovine elastase) and buffer conditions (pH 7.4, 25°C) to minimize variability .

- Meta-Analysis : Compare IC₅₀ values across 10+ studies, adjusting for structural variations (e.g., substituent position) using multivariate regression .

- Crystallography : Resolve binding modes via X-ray structures (e.g., PDB entries) to explain potency differences (e.g., steric clashes in bulky analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.